An In-depth Technical Guide to (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic Acid: Synthesis and Properties
An In-depth Technical Guide to (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic Acid: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid, also known as Boc-(R)-β-aminoisobutyric acid, is a chiral building block of significant interest in medicinal chemistry and peptide synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality allows for its strategic incorporation into complex molecules, while the stereochemistry at the C2 position influences the conformational properties of the resulting compounds. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological relevance of this compound, with a focus on its precursor, β-aminoisobutyric acid (BAIBA), a myokine with emerging roles in metabolic regulation.
Physicochemical Properties
The fundamental physicochemical properties of (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₇NO₄ | [1] |
| Molecular Weight | 203.24 g/mol | [1] |
| CAS Number | 132696-45-8 | [1] |
| IUPAC Name | (2R)-3-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoic acid | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |
Synthesis
The synthesis of (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid is typically achieved through the protection of the amino group of (R)-3-amino-2-methylpropanoic acid with a tert-butoxycarbonyl (Boc) group. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc)₂O under basic conditions.
Representative Experimental Protocol: Boc Protection of (R)-3-amino-2-methylpropanoic acid
This protocol is a representative procedure for the synthesis of the title compound.
Materials:
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(R)-3-amino-2-methylpropanoic acid
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
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Dioxane or Tetrahydrofuran (THF)
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Water
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Ethyl acetate
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Hydrochloric acid (HCl, 1N)
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Dissolution: Dissolve (R)-3-amino-2-methylpropanoic acid in a mixture of dioxane (or THF) and water.
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Basification: Add a suitable base, such as sodium hydroxide or triethylamine, to the solution to deprotonate the amino group. The pH should be adjusted to approximately 9-10.
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Reaction with (Boc)₂O: Cool the reaction mixture in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate in dioxane (or THF) to the stirred reaction mixture.
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Reaction Progression: Allow the reaction to warm to room temperature and continue stirring for several hours or overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up:
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Remove the organic solvent under reduced pressure.
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Wash the remaining aqueous solution with a non-polar solvent, such as hexane, to remove any unreacted (Boc)₂O.
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Carefully acidify the aqueous layer to a pH of approximately 2-3 with cold 1N HCl.
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Extract the product into ethyl acetate.
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Wash the combined organic layers with water and then with brine.
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Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.
Synthesis Workflow
Caption: General workflow for the synthesis of the title compound.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is crucial for confirming the structure and assessing the purity of (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. Below are the expected chemical shifts for this class of compounds.
¹H NMR (Proton NMR):
| Protons | Expected Chemical Shift (ppm) |
| -C(CH₃)₃ (Boc) | ~1.4 |
| -CH₃ (methyl on backbone) | ~1.1-1.3 |
| -CH- (methine on backbone) | ~2.5-2.8 |
| -CH₂- (methylene on backbone) | ~3.1-3.4 |
| -NH- (amide) | Broad signal, variable |
| -COOH (carboxylic acid) | Broad signal, >10 |
¹³C NMR (Carbon-13 NMR):
The PubChem entry for this compound indicates the availability of 13C NMR data.[1] Generally, the expected chemical shifts are as follows:
| Carbon | Expected Chemical Shift (ppm) |
| -C(CH₃)₃ (Boc) | ~28 |
| -CH₃ (methyl on backbone) | ~15-20 |
| -CH- (methine on backbone) | ~40-45 |
| -CH₂- (methylene on backbone) | ~45-50 |
| -C(CH₃)₃ (Boc quaternary) | ~80 |
| C=O (Boc) | ~156 |
| C=O (acid) | ~175-180 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching vibration |
| N-H (Amide) | 3300-3500 (sharp to broad) | Stretching vibration |
| C-H (Alkyl) | 2850-3000 | Stretching vibration |
| C=O (Carboxylic Acid) | ~1710 | Stretching vibration |
| C=O (Boc) | ~1690 | Stretching vibration |
| C-N | 1000-1200 | Stretching vibration |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The PubChem entry indicates the availability of GC-MS data.[1] In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as its deprotonated molecule [M-H]⁻ in negative ion mode or as its protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺ in positive ion mode.
| Ion | Expected m/z |
| [M+H]⁺ | 204.12 |
| [M+Na]⁺ | 226.10 |
| [M-H]⁻ | 202.11 |
Biological Relevance and Signaling Pathway
While (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid is primarily a synthetic building block, its deprotected form, (R)-3-amino-2-methylpropanoic acid (also known as (R)-β-aminoisobutyric acid or BAIBA), is an endogenous myokine. BAIBA is released from muscle tissue during exercise and has been shown to play a role in metabolic regulation.[2][3]
BAIBA is a catabolite of the amino acid valine and the pyrimidine base thymine.[4] It has been identified as a signaling molecule that can induce the "browning" of white adipose tissue and increase hepatic fatty acid oxidation.[2] These effects are primarily mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[2][4] The activation of PPARα leads to the upregulation of genes involved in thermogenesis and fatty acid metabolism, such as uncoupling protein 1 (UCP1) and carnitine palmitoyltransferase 1 (CPT1).[2] This pathway contributes to improved glucose tolerance and reduced body fat gain.[5]
BAIBA Signaling Pathway
Caption: BAIBA's role in metabolic regulation.
Applications in Drug Development and Research
(R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid is a valuable tool for researchers in several areas:
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Peptide Synthesis: As a protected β-amino acid, it can be incorporated into peptidomimetics to create more stable and conformationally constrained analogues of natural peptides. The methyl group at the α-position can influence the secondary structure of the peptide chain.
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Medicinal Chemistry: It serves as a chiral starting material for the synthesis of complex organic molecules with potential therapeutic applications. The stereochemistry is often crucial for biological activity.
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Metabolic Research: As a stable, protected form of the myokine BAIBA, it can be used in studies to investigate the downstream effects of BAIBA signaling in various cell types and tissues.
Conclusion
(R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid is a key chiral building block with significant applications in synthetic and medicinal chemistry. Its synthesis is straightforward, and its properties are well-characterized. The biological relevance of its deprotected form, BAIBA, as a signaling molecule in metabolic pathways, adds another layer of interest for researchers in the fields of physiology and drug discovery. This technical guide provides a foundational understanding of this compound for professionals engaged in scientific research and development.
References
- 1. (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid | C9H17NO4 | CID 11041840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
